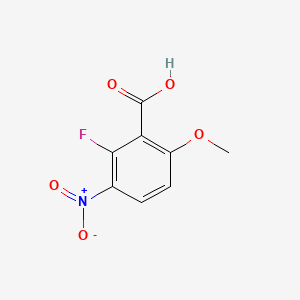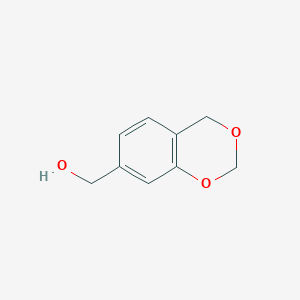
4H-1,3-Benzodioxin-7-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzodioxin-7-ylmethanol is an organic compound with the molecular formula C9H10O3. It is a derivative of benzodioxin, characterized by the presence of a methanol group attached to the benzodioxin ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-7-ylmethanol typically involves the reaction of salicylic acid with acetylenic esters. This reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature, leading to the formation of the desired benzodioxin derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzodioxin-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of benzodioxin-7-carboxylic acid.
Reduction: Formation of benzodioxin-7-ylmethanol.
Substitution: Formation of various substituted benzodioxin derivatives.
Applications De Recherche Scientifique
4H-1,3-Benzodioxin-7-ylmethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzodioxin-7-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Benzodioxin: The parent compound without the methanol group.
Benzodioxin-7-carboxylic acid: An oxidized derivative of 4H-1,3-Benzodioxin-7-ylmethanol.
Benzodioxin-7-ylmethanol derivatives: Various substituted derivatives with different functional groups.
Uniqueness
This compound is unique due to the presence of the methanol group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used as a precursor for the synthesis of more complex molecules and materials .
Propriétés
Numéro CAS |
499771-06-1 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
4H-1,3-benzodioxin-7-ylmethanol |
InChI |
InChI=1S/C9H10O3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,10H,4-6H2 |
Clé InChI |
LFIBAAVBULGYJD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)CO)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


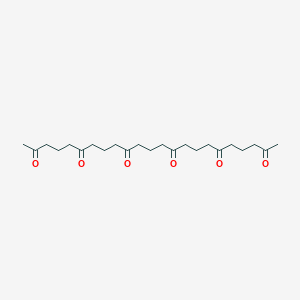

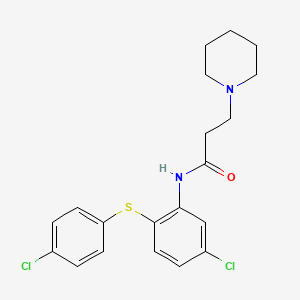


![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
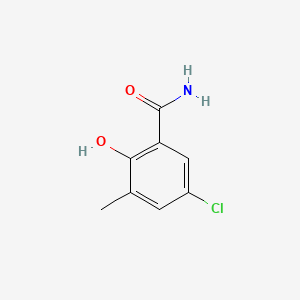


![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

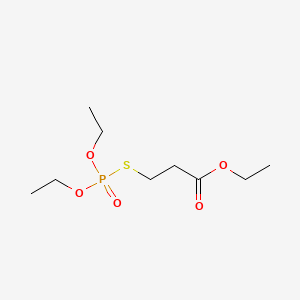
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
